An In-depth Technical Guide to the Physicochemical Properties of N-tert-butylthiomorpholine-4-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of N-tert-butylthiomorpholine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
This guide delves into the physicochemical properties of N-tert-butylthiomorpholine-4-carboxamide, a molecule of interest at the intersection of heterocyclic chemistry and drug discovery. As of this writing, this specific compound is not extensively documented in publicly available literature, presenting a unique challenge and opportunity. This document, therefore, serves as both a predictive analysis and a practical methodological framework. By dissecting the molecule into its constituent functional groups—the thiomorpholine scaffold, the carboxamide linker, and the N-tert-butyl group—we can project its likely physicochemical behavior. Furthermore, we provide detailed, field-proven protocols for the empirical determination of these properties, empowering researchers to validate these predictions upon synthesis. This guide is structured to provide not just data, but a deep, causal understanding of why N-tert-butylthiomorpholine-4-carboxamide would be expected to behave in a certain manner and how one would rigorously confirm it.
Molecular Architecture and Synthesis
Structural Overview
N-tert-butylthiomorpholine-4-carboxamide is a saturated heterocyclic compound. Its structure is characterized by a six-membered thiomorpholine ring where the nitrogen atom at position 4 is substituted with an N-tert-butylcarboxamide group. The thiomorpholine ring is a thio-analog of morpholine, with a sulfur atom replacing the oxygen, which imparts distinct electronic and conformational properties.[1] The tert-butyl group is a bulky, lipophilic moiety known for its significant steric influence and its role in modulating metabolic stability.[2][3]
Proposed Synthetic Pathway
The synthesis of N-tert-butylthiomorpholine-4-carboxamide can be logically approached via the reaction of thiomorpholine with tert-butyl isocyanate. This method is a common and generally efficient way to form N-substituted carboxamides from secondary amines.
Caption: Proposed synthesis of N-tert-butylthiomorpholine-4-carboxamide.
Step-by-Step Synthetic Protocol:
-
Dissolution: Dissolve thiomorpholine (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: To the stirred solution, add tert-butyl isocyanate (1.05 equivalents) dropwise at room temperature. An ice bath can be used to moderate any potential exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., Thin Layer Chromatography or LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Aprotic Solvent: An aprotic solvent is chosen to prevent any reaction with the highly electrophilic isocyanate group.
-
Inert Atmosphere: This prevents the potential oxidation of the sulfur atom in the thiomorpholine ring.
-
Slight Excess of Isocyanate: A small excess of the isocyanate ensures the complete consumption of the thiomorpholine starting material.
Predicted Physicochemical Properties and Their Significance
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Weight | ~202.3 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| Lipophilicity (LogP) | 1.5 - 2.5 | The bulky, non-polar tert-butyl group increases lipophilicity compared to unsubstituted thiomorpholine. This range often correlates with good membrane permeability.[4] |
| Aqueous Solubility | Low to Moderate | The increased lipophilicity from the tert-butyl group is expected to decrease aqueous solubility. The polar carboxamide and thiomorpholine heteroatoms will contribute to some solubility. Poor solubility can be a major hurdle for oral absorption.[5] |
| pKa | Not ionizable (neutral) | The molecule lacks strongly acidic or basic functional groups, so its solubility and permeability will be less dependent on the pH of the gastrointestinal tract. The thiomorpholine nitrogen is part of an amide and is non-basic. |
| Hydrogen Bond Donors | 1 (from the amide N-H) | Compliant with Lipinski's Rule of Five (≤5), which is favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 2 (from the amide O and thiomorpholine S) | Compliant with Lipinski's Rule of Five (≤10), favorable for membrane permeability. |
| Metabolic Stability | Potentially High | The tert-butyl group can act as a "metabolic shield," sterically hindering access of metabolizing enzymes (like Cytochrome P450s) to adjacent parts of the molecule.[3][6] However, the tert-butyl group itself can be a site of oxidation.[3] |
The Influence of Key Functional Groups
-
Thiomorpholine Ring: The sulfur atom, being larger and less electronegative than oxygen (in a morpholine ring), can influence ring conformation and interactions with biological targets. It is also a potential site for oxidation to the corresponding sulfoxide or sulfone, which can dramatically increase polarity and water solubility.[7]
-
tert-Butyl Group: This group is a classic example of a "steric shield." Its bulkiness can lock the conformation of the adjacent carboxamide bond and protect it from enzymatic hydrolysis.[2] It significantly contributes to the molecule's lipophilicity, which can enhance membrane permeability but may also increase binding to plasma proteins or lead to off-target effects.[4]
-
Carboxamide Linker: This group is relatively stable to hydrolysis. The amide proton is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor, allowing for specific interactions with biological targets.
Methodologies for Physicochemical Characterization
To move from prediction to empirical data, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide a robust characterization of the molecule.
Workflow for Physicochemical Profiling
Caption: Experimental workflow for physicochemical characterization.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]
Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid N-tert-butylthiomorpholine-4-carboxamide to several vials (in triplicate) containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline). The excess solid should be clearly visible.
-
Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.
-
Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Validation: Compare the concentration values obtained at different time points (e.g., 24h and 48h). If the values are consistent, it indicates that equilibrium has been reached.[8]
Protocol for Determining Lipophilicity (LogP by RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values.[10][11]
Principle: The LogP value is correlated with the retention time of a compound on a non-polar (e.g., C18) stationary phase. A standard curve is generated using compounds with known LogP values.
Step-by-Step Protocol:
-
System Setup: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Generate Standard Curve: Plot log(k') versus the known LogP values for the standards and perform a linear regression to obtain a calibration equation.[11]
-
Sample Analysis: Inject a solution of N-tert-butylthiomorpholine-4-carboxamide under the identical chromatographic conditions and determine its retention time.
-
LogP Calculation: Calculate the log(k') for the test compound and use the calibration equation to determine its LogP value.
Protocol for Assessing Chemical Stability
Assessing stability in various conditions is crucial to determine the shelf-life and potential degradation pathways of a compound.[12][13]
Principle: The compound is incubated in solutions of different pH at a set temperature, and its concentration is monitored over time.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of the test compound at a known concentration (e.g., 10 µM) in different aqueous buffers (e.g., pH 2.0, pH 7.4, and pH 9.0).
-
Incubation: Incubate these solutions at a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Quenching: Immediately stop any potential degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) and store the samples at a low temperature (e.g., -20 °C) prior to analysis.
-
Quantification: Analyze all samples in a single batch using a validated LC-MS method to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of compound remaining versus time for each pH condition to determine the degradation rate.
Conclusion and Forward Look
N-tert-butylthiomorpholine-4-carboxamide represents a molecule with a potentially interesting profile for drug discovery. Its structure suggests a balance of metabolic stability, conferred by the tert-butyl group, and favorable membrane permeability characteristics. However, the predicted low aqueous solubility is a critical parameter that would need to be addressed and carefully measured. The methodologies outlined in this guide provide a robust framework for any research team to synthesize and thoroughly characterize this compound. The empirical data generated from these protocols will be essential to validate the predictions made herein and to make informed decisions about the future development of this and related chemical scaffolds.
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